molecular formula C12H9BrN4 B13056785 5-Bromo-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-4-amine

5-Bromo-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-4-amine

Cat. No.: B13056785
M. Wt: 289.13 g/mol
InChI Key: TYWLZLOUBMATTR-UHFFFAOYSA-N
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Description

5-Bromo-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-4-amine is a heterocyclic compound that features a bromine atom and a pyrrolo[2,3-C]pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-4-amine typically involves multi-step organic reactions. One common method includes the cyclization of a precursor molecule, such as 2-bromo-5-iodopyridine, followed by substitution reactions to introduce the pyrrolo[2,3-C]pyridine core . The reaction conditions often involve the use of bases and solvents like dimethyl sulfoxide (DMSO) to facilitate the cyclization and substitution processes .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include bases like cesium carbonate (Cs2CO3), solvents such as DMSO, and catalysts like palladium for coupling reactions . The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted pyrrolo[2,3-C]pyridine derivatives, which may have different biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-4-amine is unique due to its specific substitution pattern and its potent activity against FGFRs. This makes it a valuable compound for developing targeted cancer therapies .

Properties

Molecular Formula

C12H9BrN4

Molecular Weight

289.13 g/mol

IUPAC Name

5-bromo-2-pyrrolo[2,3-c]pyridin-1-ylpyridin-4-amine

InChI

InChI=1S/C12H9BrN4/c13-9-6-16-12(5-10(9)14)17-4-2-8-1-3-15-7-11(8)17/h1-7H,(H2,14,16)

InChI Key

TYWLZLOUBMATTR-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1C=CN2C3=NC=C(C(=C3)N)Br

Origin of Product

United States

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